

Commercial Sources and Technical Guide for N-Boc-L-pyroglutamic Acid

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Compound of Interest

Compound Name: Boc-Pyr-OH

Cat. No.: B558217

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For Researchers, Scientists, and Drug Development Professionals

N-Boc-L-pyroglutamic acid (also known as Boc-L-Pyr-OH) is a crucial chiral building block and a protected amino acid derivative widely utilized in medicinal chemistry and pharmaceutical development.^{[1][2]} Its tert-butoxycarbonyl (Boc) protecting group enhances stability and solubility, making it an essential component in peptide synthesis, particularly for creating complex therapeutic peptides and peptidomimetics.^{[1][2]} This guide provides an in-depth overview of its commercial sources, key technical data, and relevant experimental protocols for its application.

Commercial Availability and Specifications

A variety of chemical suppliers offer N-Boc-L-pyroglutamic acid, typically with high purity suitable for research and development purposes. The following tables summarize the specifications from several key commercial vendors to facilitate comparison.

Table 1: Commercial Supplier Overview

Supplier	Product Number	Purity	Available Pack Sizes
TCI America	B4083	>98.0% (HPLC, T)	5 g, 25 g
Chem-Impex	06709	≥ 97% (HPLC)	Custom
US Biological	-	≥ 99% (HPLC)	1 g, 5 g, 25 g, 100 g
Blue Tiger Scientific	-	High Purity	100 mg
MedChemExpress	HY-W010515	-	Custom

Table 2: Physicochemical Properties

Property	Value
CAS Number	53100-44-0[1][3][4][5]
Molecular Formula	C ₁₀ H ₁₅ NO ₅ [1][3][5]
Molecular Weight	229.23 g/mol [3][5]
Appearance	White to off-white powder or crystal[1][4][5]
Melting Point	117 - 119 °C[1]
Optical Rotation	[α] _D ²⁰ = -35 ± 2° (c=1 in CHCl ₃)[1] or -33.0 to -36.0 deg (C=1, CHCl ₃)[4]
Storage Conditions	0 - 8 °C[1] or -20°C[6]

Key Applications in Research and Development

N-Boc-L-pyroglutamic acid is a versatile intermediate with significant applications in several areas of drug discovery and chemical synthesis:

- **Peptide Synthesis:** It serves as a protected building block for the incorporation of the pyroglutamic acid moiety into peptide chains.[1] This is crucial for the synthesis of various biologically active peptides, such as thyrotropin-releasing hormone (TRH) analogues.[2]

- **Drug Development:** Its structural features are leveraged to design and synthesize novel drug candidates with enhanced efficacy and selectivity, particularly in neuropharmacology and oncology.[\[1\]](#)
- **Chiral Synthesis:** As an enantiomerically pure compound, it is an important starting material for the stereoselective synthesis of various complex organic molecules and active pharmaceutical ingredients (APIs).[\[7\]](#)
- **Bioconjugation:** It is used in processes to attach biomolecules to drugs or imaging agents, thereby improving their targeted delivery and therapeutic effectiveness.[\[1\]](#)

Experimental Protocols

The following are representative experimental protocols for the synthesis of N-Boc-L-pyroglutamic acid derivatives, which are common starting points for more complex syntheses.

Protocol 1: Synthesis of N-Boc-L-pyroglutamic Acid Methyl Ester

This protocol describes a two-step synthesis starting from L-pyroglutamic acid.[\[8\]](#)

Step 1: Esterification of L-pyroglutamic acid

- **Materials:** L-pyroglutamic acid, absolute methanol, thionyl chloride, sodium bicarbonate, dichloromethane.
- **Procedure:**
 - Add 800 kg of absolute methanol to a dry reaction vessel and cool to 10°C.
 - Slowly add 20 kg of thionyl chloride.
 - After the addition is complete, add 200 kg of L-pyroglutamic acid.
 - Maintain the reaction temperature between 5-10°C and stir for 7 hours.
 - Add 100 kg of sodium bicarbonate to neutralize the acid.

- Evaporate the solvent to obtain a greasy residue.
- Dissolve the product in dichloromethane and wash with water to remove salts and impurities, yielding L-pyroglutamic acid methyl ester.[8]

Step 2: Boc-Protection of L-pyroglutamic acid methyl ester

- Materials: L-pyroglutamic acid methyl ester, dichloromethane, 4-dimethylaminopyridine (DMAP), di-tert-butyl dicarbonate (Boc₂O).
- Procedure:
 - Dissolve the L-pyroglutamic acid methyl ester obtained from Step 1 in dichloromethane.
 - Add a catalytic amount of DMAP.
 - Add di-tert-butyl dicarbonate in batches while stirring.
 - Continue the reaction until completion to yield N-Boc-L-pyroglutamic acid methyl ester.[8]

Protocol 2: Synthesis of (S)-N-Boc-pyroglutamic acid tert-butyl ester (Boc-Pyr-OtBu)

This protocol outlines the synthesis of a dually protected derivative of L-pyroglutamic acid.[9]
[10]

Step 1: Esterification of L-Pyroglutamic Acid

- Materials: L-pyroglutamic acid, tert-butyl acetate, perchloric acid.
- Procedure:
 - Dissolve L-pyroglutamic acid in tert-butyl acetate.
 - Add a catalytic amount of perchloric acid to the solution.
 - Stir the mixture at room temperature, monitoring the reaction's progress by thin-layer chromatography (TLC).

- Once the reaction is complete, quench the reaction and perform an extraction to isolate the L-pyroglutamic acid tert-butyl ester.^[9]^[10]

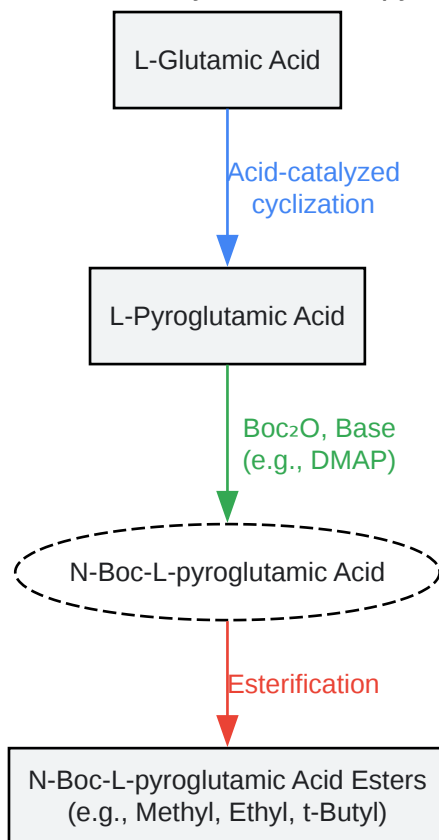
Step 2: Boc Protection of the Lactam Nitrogen

- Materials: L-pyroglutamic acid tert-butyl ester, di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), triethylamine, dichloromethane.
- Procedure:
 - Prepare a solution of L-pyroglutamic acid tert-butyl ester in dichloromethane.
 - Add DMAP, triethylamine, and Boc₂O to the solution.
 - Stir the reaction mixture at room temperature until the starting material is fully consumed.
 - Isolate and purify the final product, Boc-Pyr-OtBu, typically using column chromatography.^[9]

Synthetic Pathway and Logical Relationships

The synthesis of N-Boc protected pyroglutamic acid derivatives is a foundational process for their use in further chemical synthesis. The following diagram illustrates the general synthetic pathway from L-glutamic acid, a common precursor.

General Synthetic Pathway to N-Boc-L-pyroglutamic Acid



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